Cas no 926293-55-2 (6-Bromo-2-methylnicotinaldehyde)

6-Bromo-2-methylnicotinaldehyde structure
926293-55-2 structure
Nombre del producto:6-Bromo-2-methylnicotinaldehyde
Número CAS:926293-55-2
MF:C7H6BrNO
Megavatios:200.03264093399
MDL:MFCD13188654
CID:820061
PubChem ID:59596231

6-Bromo-2-methylnicotinaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 6-Bromo-2-methylnicotinaldehyde
    • 6-Bromo-2-methyl-pyridine-3-carbaldehyde
    • 6-BROMO-2-METHYLPYRIDINE-3-CARBALDEHYDE
    • 6-Bromo-2-methyl-3-pyridinecarboxaldehyde (ACI)
    • 6-Bromo-2-methylpyridine-3-carboxaldehyde
    • 6-Bromo-2-methylnicotinaldehyde, AldrichCPR
    • C16730
    • SCHEMBL4597958
    • J-518339
    • DB-079368
    • CS-0195373
    • EN300-2980561
    • BMB29355
    • BS-44296
    • DTXSID50732465
    • MFCD13188654
    • AB66856
    • CUTAVXXGKKXAHQ-UHFFFAOYSA-N
    • AKOS016002130
    • 926293-55-2
    • SY324907
    • MDL: MFCD13188654
    • Renchi: 1S/C7H6BrNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3
    • Clave inchi: CUTAVXXGKKXAHQ-UHFFFAOYSA-N
    • Sonrisas: O=CC1C(C)=NC(Br)=CC=1

Atributos calculados

  • Calidad precisa: 198.96300
  • Masa isotópica única: 198.96328g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 1
  • Complejidad: 129
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.7
  • Superficie del Polo topológico: 30Ų

Propiedades experimentales

  • Denso: 1.577
  • Punto de ebullición: 285℃
  • Punto de inflamación: 126℃
  • PSA: 29.96000
  • Logp: 1.96500

6-Bromo-2-methylnicotinaldehyde Información de Seguridad

6-Bromo-2-methylnicotinaldehyde Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Bromo-2-methylnicotinaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y1296869-1g
6-Bromo-2-methylpyridine-3-carboxaldehyde
926293-55-2 95%
1g
$510 2024-06-05
abcr
AB515724-1 g
6-Bromo-2-methyl-pyridine-3-carbaldehyde
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1g
€347.30 2023-01-19
TRC
B682223-25g
6-Bromo-2-methylnicotinaldehyde
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25g
$ 80.00 2022-06-06
TRC
B682223-2.5g
6-Bromo-2-methylnicotinaldehyde
926293-55-2
2.5g
$ 50.00 2022-06-06
Chemenu
CM178012-1g
6-Bromo-2-methylnicotinaldehyde
926293-55-2 95%
1g
$449 2021-08-05
Enamine
EN300-2980561-0.1g
6-bromo-2-methylpyridine-3-carbaldehyde
926293-55-2 95%
0.1g
$322.0 2023-09-06
Advanced ChemBlocks
N25138-5G
6-Bromo-2-methyl-pyridine-3-carbaldehyde
926293-55-2 97%
5G
$900 2023-09-15
1PlusChem
1P006G7P-1g
6-Bromo-2-methylnicotinaldehyde
926293-55-2 95%
1g
$552.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1266043-100mg
6-Bromo-2-methyl-pyridine-3-carbaldehyde
926293-55-2 98%
100mg
¥371.00 2024-04-25
A2B Chem LLC
AD00149-250mg
6-Bromo-2-methylnicotinaldehyde
926293-55-2 95%
250mg
$220.00 2024-07-18

6-Bromo-2-methylnicotinaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  rt → -78 °C; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; 1 h, rt
Referencia
Substituted imidazolidinones and related compounds as chemokine receptor binding compounds and their preparation, pharmaceutical compositions and use in the treatment of infection of target cells by human immunodeficiency virus
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Solvents: Dimethylformamide ;  -78 °C; 1 h, -78 °C; -78 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Preparation of pyridylpyridone derivative useful as RET kinase inhibitor in the treatment of IBS and cancer
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
1.2 30 min, -78 °C
Referencia
Novel triazole-pyridine substituted pyrrolidinyl and tetrahydro-2h-pyranyl acetic acid compounds as LPA antagonists
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C
Referencia
Preparation of hedgehog antagonists having zinc binding moieties
, Australia, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Preparation of N-(pyridin-2-yl)-4-(benzimidazolyl)pyrimidin-2-amine derivatives useful as CDK kinase inhibitors for the treatment of proliferative disease
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Preparation of quinoline compounds as RET inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetonitrile ,  Water ;  16 h, pH 5.8, 30 °C
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl ,  Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol ,  Water ;  15 min, 80 °C
Referencia
Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis
Li, Jian-Yuan; Miklossy, Gabriella; Modukuri, Ram K.; Bohren, Kurt M.; Yu, Zhifeng; et al, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 h, -78 °C
1.2 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  1 h, 15 °C
Referencia
Macrocyclic azolopyridine derivatives as EED and PRC2 modulators and their preparation
, World Intellectual Property Organization, , ,

6-Bromo-2-methylnicotinaldehyde Raw materials

6-Bromo-2-methylnicotinaldehyde Preparation Products

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